1-(Naphthalen-1-YL)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(Naphthalen-1-YL)-2-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-YL)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of naphthalene derivatives with pyrrolidine and carboxylic acid precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-YL)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalene alcohols .
Scientific Research Applications
1-(Naphthalen-1-YL)-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-YL)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Known for its use in plant growth regulation.
Naphthalen-1-yl-selenyl acetic acid: Investigated for its antimicrobial properties.
Naphthopyrans: Studied for their photochromic properties.
Uniqueness
1-(Naphthalen-1-YL)-2-oxopyrrolidine-3-carboxylic acid stands out due to its unique structure, which combines the naphthalene moiety with a pyrrolidine ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
618070-36-3 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c17-14-12(15(18)19)8-9-16(14)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,18,19) |
InChI Key |
BGTUAVMAHNEDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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